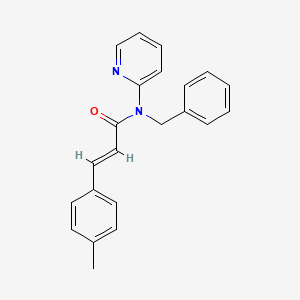
(2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of Substituents: The benzyl, methylphenyl, and pyridinyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylphenyl groups.
Reduction: Reduction reactions can target the carbon-carbon double bond or the amide group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or alcohols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce saturated amides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide: Lacks the methyl group on the phenyl ring.
(2E)-N-benzyl-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide: Contains a methoxy group instead of a methyl group.
Uniqueness
The presence of the methyl group on the phenyl ring in (2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H20N2O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C22H20N2O/c1-18-10-12-19(13-11-18)14-15-22(25)24(21-9-5-6-16-23-21)17-20-7-3-2-4-8-20/h2-16H,17H2,1H3/b15-14+ |
InChI Key |
BOEUEXHMXJAYQV-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















